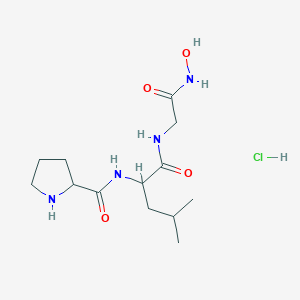
cyclic ADP-ribose
Overview
Description
Cyclic adenosine diphosphate ribose is a cyclic adenine nucleotide that plays a crucial role in cellular signaling. It is a second messenger involved in calcium signaling pathways, which are essential for various physiological processes such as muscle contraction, fertilization, and secretion .
Mechanism of Action
Target of Action
Cyclic ADP-ribose (cADPR) is a cellular messenger for calcium signaling . The primary targets of cADPR are the endoplasmic reticulum Ca²⁺ uptake mechanism and the ryanodine receptors . These receptors play a critical role in muscle contraction .
Mode of Action
cADPR interacts with its targets by stimulating calcium-induced calcium release at lower cytosolic concentrations of Ca²⁺ . It mobilizes Ca²⁺ from the endoplasmic reticulum by activating ryanodine receptors . Additionally, cADPR also acts as an agonist for the TRPM2 channel, but less potently than ADPR . cADPR and ADPR act synergistically, with both molecules enhancing the action of the other molecule in activating the TRPM2 channel .
Biochemical Pathways
cADPR is produced from nicotinamide adenine dinucleotide (NAD⁺) by ADP-ribosyl cyclases as part of a second messenger system . It is synthesized from NAD⁺ by the bifunctional ectoenzymes of the CD38 family . These enzymes are also capable of hydrolyzing cADPR to ADPR . The hydrolysis reaction is inhibited by ATP, and cADPR may accumulate .
Pharmacokinetics
It is known that cadpr is synthesized from nad⁺ by adp-ribosyl cyclases . The same enzymes are also capable of hydrolyzing cADPR to ADPR . The hydrolysis reaction is inhibited by ATP, and cADPR may accumulate .
Result of Action
The action of cADPR results in the mobilization of Ca²⁺ from the endoplasmic reticulum . This is a critical step in muscle contraction . Potentiation of Ca²⁺ release by cADPR is mediated by increased accumulation of Ca²⁺ in the sarcoplasmic reticulum .
Action Environment
The action of cADPR is influenced by various environmental factors. For instance, the presence of ATP inhibits the hydrolysis reaction of cADPR, leading to its accumulation . .
Biochemical Analysis
Biochemical Properties
Cyclic ADP-ribose interacts with various enzymes, proteins, and other biomolecules. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . The same enzymes are also capable of hydrolyzing cADPR to ADP-ribose . The synthesis and degradation of cADPR by enzymes of the CD38 family involve the formation and the hydrolysis of the N1-glycosidic bond .
Cellular Effects
This compound plays a crucial role in calcium signaling within cells . It stimulates calcium-induced calcium release at lower cytosolic concentrations of Ca2+ . The primary target of cADPR is the endoplasmic reticulum Ca2+ uptake mechanism . cADPR mobilizes Ca2+ from the endoplasmic reticulum by activation of ryanodine receptors , a critical step in muscle contraction .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an agonist for the TRPM2 channel, but less potently than ADP-ribose . cADPR and ADP-ribose act synergistically, with both molecules enhancing the action of the other molecule in activating the TRPM2 channel .
Temporal Effects in Laboratory Settings
The effects of cADPR can change over time in laboratory settings. The hydrolysis reaction of cADPR to ADP-ribose is inhibited by ATP, leading to the accumulation of cADPR . This suggests that cADPR may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . These enzymes are also capable of hydrolyzing cADPR to ADP-ribose .
Subcellular Localization
The subcellular localization of cADPR is not well defined in the current literature. It is known that cADPR plays a crucial role in calcium signaling within cells, suggesting that it may be localized in areas associated with calcium storage and release .
Preparation Methods
Cyclic adenosine diphosphate ribose is synthesized from nicotinamide adenine dinucleotide by the action of ADP-ribosyl cyclases . The reaction involves the cyclization of adenosine diphosphate ribose to form the cyclic structure. This process can be reversed in the presence of high concentrations of nicotinamide, producing nicotinamide adenine dinucleotide from cyclic adenosine diphosphate ribose . Industrial production methods typically involve the use of recombinant enzymes to catalyze the reaction efficiently.
Chemical Reactions Analysis
Cyclic adenosine diphosphate ribose undergoes various chemical reactions, including hydrolysis and cyclization. The hydrolysis reaction, catalyzed by ADP-ribosyl cyclases, converts cyclic adenosine diphosphate ribose back to adenosine diphosphate ribose . Common reagents used in these reactions include nicotinamide and ADP-ribosyl cyclase enzymes. The major products formed from these reactions are adenosine diphosphate ribose and nicotinamide adenine dinucleotide .
Scientific Research Applications
Cyclic adenosine diphosphate ribose has numerous scientific research applications. In chemistry, it is used as a model compound to study nucleotide cyclization reactions. In biology, it is a key player in calcium signaling pathways, influencing processes such as muscle contraction, fertilization, and secretion . In medicine, cyclic adenosine diphosphate ribose is being investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and neurodegenerative disorders . In industry, it is used in the development of biosensors and diagnostic assays for detecting calcium levels in biological samples .
Comparison with Similar Compounds
Cyclic adenosine diphosphate ribose is similar to other cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. its unique ability to mobilize calcium from intracellular stores distinguishes it from these other compounds . Similar compounds include adenosine diphosphate ribose, cyclic inosine diphosphate ribose, and nicotinic acid adenine dinucleotide phosphate . Each of these compounds has distinct roles in cellular signaling, but cyclic adenosine diphosphate ribose’s specific function in calcium signaling makes it unique.
Properties
IUPAC Name |
(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHYSXSASDCEA-KEOHHSTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896995 | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119340-53-3 | |
| Record name | Cyclic ADP-ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119340-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic ADP-ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119340533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclic adenosine diphosphate-ribose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLIC ADP-RIBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q780BR06V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)




![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)





![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)


